molecular formula C18H15ClF3N5O2S2 B2618842 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223898-53-0

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2618842
CAS No.: 1223898-53-0
M. Wt: 489.92
InChI Key: GGXRWCALCOIFPM-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a potent and selective small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation , and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream substrates and leading to the induction of apoptosis and reduction of tumor cell growth. Its primary research value lies in its utility as a chemical probe to dissect the complex signaling pathways mediated by PIM kinases in oncogenesis. Researchers employ this inhibitor in preclinical studies to investigate its effects on cancer cell viability, to explore mechanisms of drug resistance, and to evaluate potential synergistic effects in combination with other therapeutic agents. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is recommended to reconstitute the product in high-quality DMSO and store at -20°C.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N5O2S2/c19-10-1-2-12(11(7-10)18(20,21)22)24-13(28)8-27-9-23-15-14(16(27)29)31-17(25-15)26-3-5-30-6-4-26/h1-2,7,9H,3-6,8H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXRWCALCOIFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the thiomorpholine ring, and the attachment of the trifluoromethyl group. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of the thiazolopyrimidine core.
  • Introduction of the thiomorpholine ring.
  • Attachment of the trifluoromethyl group.

Common reagents include chlorinating agents and trifluoromethylating agents.

Industrial Production

For large-scale production, optimized reaction conditions are essential to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can enhance efficiency.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several applications across various scientific domains:

Chemistry

The compound serves as a building block for synthesizing more complex molecules and acts as a reagent in various chemical reactions.

Biology

Its unique structure allows for potential studies on biological processes at the molecular level. The compound may interact with enzymes or receptors, modulating their activity.

Medicine

There is potential for therapeutic applications, including its use as a lead compound for drug development. Preliminary studies suggest it may exhibit anticancer properties.

Research indicates that this compound shows significant biological activity:

Anticancer Activity

In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (μM)
HCT116 (colon)39.6 ± 14
MIA PaCa-2 (pancreatic)49.3 ± 36

These results indicate moderate potency in inhibiting cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The thiazolo-pyrimidine scaffold is shared among several compounds, but substituents and linker groups vary significantly, influencing physicochemical and pharmacological properties.

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Reference
Target Compound Thiazolo[4,5-d]pyrimidinone - 4-Chloro-2-(trifluoromethyl)phenyl
- Thiomorpholine-4-yl
Chloroacetylation of thiazol-2-ylamine, cyclization with thiomorpholine and sulfur
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Cyclopenta-thieno-pyrimidine - 4-Chlorophenyl
- Ethyl-methylphenyl
Alkylation of thiopyrimidines with chloroacetamides
N-[3-Chloro-4-fluorophenyl]-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidinone - 3-Chloro-4-fluorophenyl
- Ethyl-dimethylthieno group
Thioalkylation of pyrimidinones with chloroacetamides
7-Cyclopentyl-2-{[5-(1-imino-1-oxo-1,6-thiomorpholin-4-yl)pyridin-2-yl]amino}-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolo[2,3-d]pyrimidine - Cyclopentyl
- Thiomorpholinyl-pyridine
Acid-catalyzed deprotection and cyclization

Key Structural and Pharmacological Differences

Substituent Effects on Solubility: The target compound’s thiomorpholine group improves aqueous solubility compared to morpholine derivatives (e.g., EP 4 374 877 A2 compounds) due to increased hydrogen-bonding capacity . In contrast, the cyclopenta-thieno-pyrimidine analog () exhibits reduced solubility due to its bulky cyclopenta-thieno core .

Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances metabolic stability and bioavailability relative to non-fluorinated analogs (e.g., N-(4-(4-acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide, ) .

Synthetic Accessibility: The target compound’s synthesis route (chloroacetylation followed by cyclization) is more efficient than the multi-step alkylation required for thieno-pyrimidinones () .

Structural Elucidation Techniques

  • NMR Analysis : Studies on similar thiazolo-pyrimidines () reveal that substituents at positions 29–36 and 39–44 cause distinct chemical shift changes, aiding in structural confirmation .

Biological Activity

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, structural characteristics, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Aromatic rings : Contributing to its lipophilicity and potential receptor interactions.
  • Thiazolo-pyrimidine core : Implicated in various biological activities.
  • Trifluoromethyl group : Enhancing metabolic stability and bioactivity.

The molecular formula is C18H15ClF3N5O2SC_{18}H_{15}ClF_3N_5O_2S, and its IUPAC name is as follows:

N 4 chloro 2 trifluoromethyl phenyl 2 7 oxo 2 thiomorpholin 4 yl 6H 7H 1 3 thiazolo 4 5 d pyrimidin 6 yl acetamide\text{N 4 chloro 2 trifluoromethyl phenyl 2 7 oxo 2 thiomorpholin 4 yl 6H 7H 1 3 thiazolo 4 5 d pyrimidin 6 yl acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazolo-pyrimidine structure may facilitate binding to active sites of target proteins, thereby modulating their function. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially bind to receptors influencing cellular signaling pathways.

Pharmacological Evaluation

Recent studies have evaluated the pharmacological properties of this compound through various assays. Notably:

  • IC50 Values : The potency of compounds is often measured using IC50 values, which indicate the concentration required to inhibit 50% of the target activity. For instance, related compounds have shown IC50 values ranging from 12.2 nM to over 1000 nM depending on structural modifications and target specificity .

Study Overview

A significant study published in 2022 focused on the synthesis and evaluation of related thiazolo-pyrimidine derivatives. The findings highlighted:

  • Structure-Activity Relationship (SAR) : Variations in substituents led to significant differences in biological activity. For example:
    • Compounds with halogen substitutions exhibited enhanced potency compared to their non-substituted counterparts.
    • The introduction of morpholine groups improved binding affinity .

Data Tables

CompoundStructureBiochemical IC50 (nM)
1-159 ± 7
2-70% inhibition at 500 μM
3-1024 ± 235
19-12.2

Note: The above table summarizes data from various studies focusing on related compounds for comparative analysis .

Q & A

Basic Research Question

  • X-ray crystallography : Resolve absolute configuration using SHELX software for refinement, particularly for the thiomorpholine and thiazolo-pyrimidine moieties .
  • NMR : 1H/13C NMR for confirming substituent positions (e.g., trifluoromethyl and chloro groups). Compare coupling constants to distinguish between tautomers .
  • FT-IR : Validate carbonyl (7-oxo) and amide linkages via characteristic stretching frequencies .

How can Design of Experiments (DoE) improve synthesis yield and purity?

Advanced Research Question

  • Apply response surface methodology to optimize variables (e.g., solvent ratio, temperature, catalyst loading). For example, a central composite design can identify interactions between reaction time and thiomorpholine equivalents .
  • Use statistical modeling to predict impurity profiles under varying conditions, reducing downstream purification steps .

How to resolve discrepancies between NMR and X-ray crystallography data in structural analysis?

Advanced Research Question

  • Dynamic NMR : Investigate conformational flexibility (e.g., thiomorpholine ring puckering) that may cause NMR signal splitting but not reflect the crystal structure .
  • DFT calculations : Compare theoretical NMR chemical shifts with experimental data to validate crystallographic assignments .
  • Variable-temperature crystallography : Capture structural changes that explain dynamic NMR behavior .

What computational approaches predict the compound’s pharmacokinetics and target binding?

Advanced Research Question

  • Molecular docking : Screen against targets like fungal CYP51 (homology models from ’s antifungal analogs) to hypothesize mechanism of action .
  • ADMET prediction : Use QSAR models to estimate logP, metabolic stability (e.g., trifluoromethyl’s impact), and permeability via Lipinski’s rules .
  • MD simulations : Assess thiomorpholine’s conformational stability in lipid bilayers to predict membrane penetration .

How to design structure-activity relationship (SAR) studies for biological activity?

Advanced Research Question

  • Analog synthesis : Modify the thiomorpholine (e.g., replace sulfur with oxygen) or vary substituents on the chlorophenyl group. Compare antifungal activity using microdilution assays .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine carbonyl) using 3D alignment with active reference compounds .

What protocols are recommended for impurity profiling during synthesis?

Basic Research Question

  • LC-TOF-MS : Detect low-abundance impurities (e.g., des-chloro byproducts) with high mass accuracy .
  • Preparative HPLC : Isolate impurities for structural elucidation via 2D NMR .
  • Stability-indicating methods : Stress testing under heat/humidity to identify degradation products .

How to conduct stability studies under varied environmental conditions?

Advanced Research Question

  • ICH guidelines : Store samples at 40°C/75% RH for accelerated stability testing. Monitor degradation via UPLC-PDA at 0, 1, 3, and 6 months .
  • Light exposure studies : Use a photostability chamber (ICH Q1B) to assess thiomorpholine’s susceptibility to oxidation .

Which techniques determine crystallinity and polymorphic forms?

Basic Research Question

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures .
  • DSC/TGA : Identify polymorph transitions (e.g., endothermic peaks for lattice solvent loss) .

How can molecular docking elucidate interactions with biological targets?

Advanced Research Question

  • Glide/SP docking : Screen against homology models of fungal lanosterol demethylase (CYP51) using the thiomorpholine’s sulfur as a heme iron ligand .
  • Binding free energy calculations (MM-GBSA) : Rank analogs by predicted affinity and validate with ITC .

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